Enzymatic Inhibition Selectivity — Cyanuric Acid Amidohydrolase (EC 3.5.2.15) Competitive Binding Affinity
Pyrimidine-2,4,6-triol (2,4,6-trihydroxypyrimidine) exhibits potent competitive inhibition of cyanuric acid amidohydrolase (EC 3.5.2.15) derived from Pseudomonas sp. strain NRRLB-12227, with a Ki value of < 0.0001 mM (i.e., < 0.1 µM). In the same enzymatic assay, a panel of structurally related pyrimidine and triazine compounds—including uracil, 2,4-dihydroxypyrimidine, 5,6-dihydrouracil, cytosine, 4-amino-2-hydroxypyrimidine, 2,4,5-trihydroxypyrimidine, ammeline, and ammelide—showed no detectable inhibition at concentrations up to 0.05 mM [1].
| Evidence Dimension | Inhibition constant (Ki) for cyanuric acid amidohydrolase (EC 3.5.2.15) |
|---|---|
| Target Compound Data | Ki < 0.0001 mM (< 0.1 µM); strong competitive inhibitor |
| Comparator Or Baseline | Uracil, 2,4-dihydroxypyrimidine, 5,6-dihydrouracil, cytosine, 4-amino-2-hydroxypyrimidine, 2,4,5-trihydroxypyrimidine, ammeline, ammelide: no inhibition at 0.05 mM |
| Quantified Difference | Ki for target < 0.1 µM versus > 50 µM for comparators (no inhibition detected at highest concentration tested); > 500-fold selectivity margin |
| Conditions | Pseudomonas sp. strain A cyanuric acid amidohydrolase (EC 3.5.2.15) enzyme assay; pH and temperature conditions as described in Karns (1999) |
Why This Matters
This direct comparative dataset establishes Pyrimidine-2,4,6-triol as a uniquely selective inhibitor scaffold for EC 3.5.2.15, enabling rational procurement for studies requiring specific modulation of the cyanuric acid degradation pathway.
- [1] Karns, J.S. (1999). Gene sequence and properties of an s-triazine ring-cleavage enzyme from Pseudomonas sp. strain NRRLB-12227. Applied and Environmental Microbiology, 65, 3512-3517. View Source
